Solubility data for (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol in organic solvents
Solubility data for (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol in organic solvents
An In-Depth Technical Guide to the Solubility of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) in organic solvents is a critical parameter in drug development, influencing everything from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol, a chiral amino alcohol of interest in medicinal chemistry. While specific experimental solubility data for this compound is not extensively published, this guide synthesizes foundational principles of solubility, detailed experimental protocols, and thermodynamic modeling techniques to empower researchers to generate and interpret this vital data. We will delve into the theoretical underpinnings of solubility, provide a step-by-step guide to the gravimetric method for solubility determination, and discuss the application of thermodynamic models such as the modified Apelblat and van't Hoff equations for data correlation and analysis.
Introduction: The Critical Role of Solubility in Pharmaceutical Sciences
In the journey of a drug from discovery to market, solubility is a cornerstone property that dictates its fate at numerous stages. For researchers and drug development professionals, a thorough understanding of a compound's solubility profile is not merely academic; it is a practical necessity. Solubility data is instrumental in the selection of appropriate solvent systems for various processes, including reaction chemistry, crystallization for purification, and the formulation of liquid dosage forms.[1] Inadequate solubility can lead to poor absorption and bioavailability, rendering an otherwise potent API ineffective.
(S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol possesses a molecular structure with features that suggest a complex solubility behavior. The presence of a polar amino and hydroxyl group allows for hydrogen bonding, while the dibrominated phenyl ring contributes to its lipophilicity.[2] This amphiphilic nature implies that its solubility will be highly dependent on the choice of solvent. Aliphatic amines, a class to which our target compound belongs, generally exhibit some solubility in water and significant solubility in polar organic solvents, a property that decreases as the carbon chain length increases.[3][4] The chiral nature of this molecule, due to the stereocenter at the carbon bearing the amino and phenyl groups, also adds a layer of complexity, although the rapid interconversion of enantiomers in many chiral amines through pyramidal inversion is a known phenomenon.[3][5]
This guide will equip the reader with the necessary tools to experimentally determine and model the solubility of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol, thereby facilitating its development and application.
Physicochemical Properties and Predicted Solubility Behavior
The structure of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol, with its combination of polar and non-polar moieties, dictates its interaction with different solvents. The amino and hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, suggesting good solubility in protic solvents like alcohols (e.g., methanol, ethanol). The large, non-polar dibrominated phenyl ring will favor interactions with non-polar or moderately polar aprotic solvents through van der Waals forces.
Based on the principle of "like dissolves like," we can predict the following general solubility trends:
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High Solubility: Expected in polar protic solvents (e.g., methanol, ethanol, isopropanol) and polar aprotic solvents (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)).
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Moderate Solubility: Likely in moderately polar solvents such as acetone and ethyl acetate.
-
Low Solubility: Anticipated in non-polar solvents like hexane and toluene.
It is important to note that these are predictions, and empirical determination is essential for obtaining accurate solubility data.
Experimental Determination of Solubility: The Gravimetric Method
The gravimetric method is a robust and widely used technique for determining the equilibrium solubility of a solid in a liquid.[6][7][8] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.
Required Apparatus and Materials
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Analytical balance (accurate to ±0.0001 g)
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Thermostatic shaker or water bath
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Vials with screw caps
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Syringe filters (e.g., 0.45 µm PTFE)
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Pipettes and syringes
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Evaporating dishes or pre-weighed vials
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Oven or vacuum oven
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(S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol (solute)
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Selected organic solvents
Step-by-Step Experimental Protocol
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Preparation of Saturated Solutions:
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Add an excess amount of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.
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Seal the vials tightly to prevent solvent evaporation.
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-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature.
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Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the compound and solvent and should be determined experimentally (e.g., by taking measurements at different time points until the concentration remains constant). A typical duration is 24-72 hours.
-
-
Phase Separation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a period to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to maintain the experimental temperature.
-
Immediately filter the withdrawn solution through a syringe filter into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporating dish or vial containing the filtered saturated solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Once all the solvent has evaporated, allow the dish or vial to cool to room temperature in a desiccator to prevent moisture absorption.
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Weigh the dish or vial containing the dried solute on an analytical balance.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as grams per 100 g of solvent, mole fraction, or molarity.
-
Solubility in g/100 g solvent:
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Mole fraction solubility (x):
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Experimental Workflow Diagram
Caption: Gravimetric method workflow for solubility determination.
Data Presentation and Analysis
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and further analysis.
Tabulation of Solubility Data
| Solvent | Temperature (K) | Solubility ( g/100 g solvent) | Mole Fraction (x) |
| Methanol | 298.15 | ||
| 303.15 | |||
| 308.15 | |||
| Ethanol | 298.15 | ||
| 303.15 | |||
| 308.15 | |||
| Acetone | 298.15 | ||
| 303.15 | |||
| 308.15 | |||
| ... (other solvents) |
Thermodynamic Modeling of Solubility Data
Thermodynamic models are invaluable for correlating experimental solubility data, predicting solubility at different temperatures, and understanding the dissolution process.
The Modified Apelblat Equation
The modified Apelblat equation is a semi-empirical model that relates the mole fraction solubility (x) to the absolute temperature (T).[9][10][11] It is widely used due to its simplicity and good correlation performance for many solid-liquid systems.[12]
The equation is given by:
where A, B, and C are the model parameters obtained by fitting the experimental data. A and B are related to the activity coefficient of the solution, while C reflects the effect of temperature on the fusion enthalpy.[9]
The van't Hoff Equation and Thermodynamic Parameters of Dissolution
The van't Hoff equation can be used to determine the thermodynamic parameters of the dissolution process, such as the standard enthalpy (ΔH°), standard Gibbs free energy (ΔG°), and standard entropy (ΔS°) of dissolution.[13]
The relationship between solubility and temperature is given by:
where R is the universal gas constant. A plot of ln(x) versus 1/T should yield a straight line with a slope of -ΔH°/R and an intercept of ΔS°/R.
The standard Gibbs free energy of dissolution can then be calculated using:
These thermodynamic parameters provide insight into the dissolution process:
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ΔH° > 0 (endothermic): Solubility increases with increasing temperature.
-
ΔH° < 0 (exothermic): Solubility decreases with increasing temperature.
-
ΔG°: Indicates the spontaneity of the dissolution process.
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ΔS°: Reflects the change in disorder of the system upon dissolution.
Interplay of Experimental Data and Thermodynamic Modeling
Caption: Relationship between experimental data and thermodynamic modeling.
Conclusion
This technical guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol in organic solvents. By following the detailed experimental protocol for the gravimetric method and applying the described thermodynamic models, researchers can generate high-quality solubility data. This information is paramount for making informed decisions throughout the drug development pipeline, from process optimization to formulation design. The principles and methodologies outlined herein are broadly applicable and serve as a valuable resource for scientists and engineers working in the pharmaceutical and chemical industries.
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